Nor Acetildenafil-d8
Nor Acetildenafil-d8
Brand Name:
Vulcanchem
CAS No.:
1185117-07-0
VCID:
VC0024439
InChI:
InChI=1S/C24H32N6O3/c1-5-7-18-21-22(29(4)27-18)24(32)26-23(25-21)17-14-16(8-9-20(17)33-6-2)19(31)15-30-12-10-28(3)11-13-30/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,25,26,32)/i10D2,11D2,12D2,13D2
SMILES:
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCC)C
Molecular Formula:
C24H32N6O3
Molecular Weight:
460.608
Nor Acetildenafil-d8
CAS No.: 1185117-07-0
Reference Standards
VCID: VC0024439
Molecular Formula: C24H32N6O3
Molecular Weight: 460.608
CAS No. | 1185117-07-0 |
---|---|
Product Name | Nor Acetildenafil-d8 |
Molecular Formula | C24H32N6O3 |
Molecular Weight | 460.608 |
IUPAC Name | 5-[2-ethoxy-5-[2-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)acetyl]phenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Standard InChI | InChI=1S/C24H32N6O3/c1-5-7-18-21-22(29(4)27-18)24(32)26-23(25-21)17-14-16(8-9-20(17)33-6-2)19(31)15-30-12-10-28(3)11-13-30/h8-9,14H,5-7,10-13,15H2,1-4H3,(H,25,26,32)/i10D2,11D2,12D2,13D2 |
Standard InChIKey | BEAXWKCHSPVXQB-BGKXKQMNSA-N |
SMILES | CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CN4CCN(CC4)C)OCC)C |
Synonyms | 5-[2-Ethoxy-5-[2-(4-methyl-1-piperazinyl-d8)acetyl]phenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one; |
PubChem Compound | 136234047 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume